Cleavable vs. Non-Cleavable Linker Architecture: Functional Differentiation from SMCC
Bis-Tos-(2-hydroxyethyl disulfide) incorporates a disulfide bond that undergoes reductive cleavage under intracellular glutathione (GSH) concentrations (approximately 1-10 mM), enabling programmed payload release, whereas SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) forms a stable thioether bond that resists physiological cleavage [1]. The presence of a central disulfide bond in the target compound contrasts with the non-cleavable cyclohexane spacer in SMCC, providing a binary functional distinction that directly determines whether the final ADC construct exhibits a bystander killing effect in heterogeneous tumor environments . This difference is categorical rather than quantitative but represents a fundamental design parameter for ADC linker selection.
| Evidence Dimension | Linker cleavability under physiological reducing conditions |
|---|---|
| Target Compound Data | Cleavable disulfide bond (reduced by intracellular GSH at 1-10 mM) |
| Comparator Or Baseline | SMCC: Non-cleavable thioether bond |
| Quantified Difference | Binary distinction: cleavable vs. non-cleavable |
| Conditions | Intracellular glutathione concentrations (1-10 mM) in cytosolic compartment |
Why This Matters
This distinction determines whether the ADC releases its payload intracellularly (enabling bystander killing) or remains permanently conjugated, a first-order selection criterion for oncology vs. non-oncology ADC programs.
- [1] Beck A, Goetsch L, Dumontet C, Corvaïa N. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16(5):315-337. View Source
